2-Cyclopropyloxolan-3-amine
Overview
Description
2-Cyclopropyloxolan-3-amine is an organic compound with the molecular formula C₇H₁₃NO. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. The compound features a cyclopropyl group attached to the oxolane ring, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
It’s worth noting that many amines interact with biological systems through various mechanisms, such as binding to receptors or enzymes, disrupting membrane integrity, or acting as a precursor for neurotransmitters .
Biochemical Pathways
The specific biochemical pathways affected by 2-Cyclopropyloxolan-3-amine are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in living organisms. They involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound. For instance, pH levels, temperature, and the presence of other substances can affect a compound’s stability and its interaction with biological targets .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyloxolan-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate, leading to the production of specific metabolites. Additionally, it can bind to certain proteins, influencing their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the rates of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability can vary depending on environmental conditions such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with intracellular proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyloxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with an oxirane derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxolanes, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyloxolan-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyloxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
Cyclopropylamine: Lacks the oxolane ring but shares the cyclopropyl group.
Oxolane derivatives: Various oxolane compounds with different substituents.
Uniqueness
2-Cyclopropyloxolan-3-amine is unique due to the presence of both a cyclopropyl group and an oxolane ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyloxolan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIVGLVDMZFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292082 | |
Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-52-6, 1799438-57-5 | |
Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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